molecular formula C18H25N3O2 B2579891 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide CAS No. 1291842-45-9

1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide

Cat. No.: B2579891
CAS No.: 1291842-45-9
M. Wt: 315.417
InChI Key: VERWEDIDIZKGOE-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrrolidine ring, a piperidine moiety, and an ethyl-substituted phenyl group. Its unique chemical configuration makes it a subject of interest for researchers in chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the piperidine group and the ethylphenyl moiety. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrrolidine ring.

    Attachment of the Ethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions, where the ethylphenyl group is attached to the core structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(4-methylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide and 1-(4-isopropylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide.

    Uniqueness: The presence of the ethyl group on the phenyl ring and the specific arrangement of the piperidine and pyrrolidine rings contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-2-13-3-5-16(6-4-13)21-12-14(11-17(21)22)18(23)20-15-7-9-19-10-8-15/h3-6,14-15,19H,2,7-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWEDIDIZKGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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